molecular formula C19H15N3O3 B7700927 6-methoxy-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

6-methoxy-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol

Cat. No. B7700927
M. Wt: 333.3 g/mol
InChI Key: TYIYZSULRRCWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of quinoline and oxadiazole, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 6-methoxy-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not well understood. However, it is believed to interact with specific biological targets such as enzymes, receptors, and proteins, leading to various physiological and biochemical effects.
Biochemical and physiological effects
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. It has been shown to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-methoxy-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is its ease of synthesis and availability. This compound can be synthesized in large quantities and is relatively stable under standard laboratory conditions. However, its potential toxicity and limited solubility in aqueous solutions can be a limitation for some experiments.

Future Directions

The potential applications of 6-methoxy-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol are vast and varied. Some of the future directions for research include:
1. Development of novel drug candidates based on the structure of this compound.
2. Investigation of the mechanism of action of this compound and its interaction with specific biological targets.
3. Exploration of the potential applications of this compound in material science, such as the development of sensors and other analytical tools.
4. Study of the toxicological profile of this compound and its potential use as a therapeutic agent.
5. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
6. Development of new synthetic methods for the preparation of this compound and its derivatives.

Synthesis Methods

The synthesis of 6-methoxy-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves the condensation of 6-methoxy-2-aminoquinoline with 5-(m-tolyl)-1,2,4-oxadiazole-3-carboxylic acid in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then subjected to a cyclization reaction to form the final compound.

Scientific Research Applications

6-methoxy-3-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry.

properties

IUPAC Name

6-methoxy-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-11-4-3-5-12(8-11)19-21-17(22-25-19)15-10-13-9-14(24-2)6-7-16(13)20-18(15)23/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIYZSULRRCWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC4=C(C=CC(=C4)OC)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.